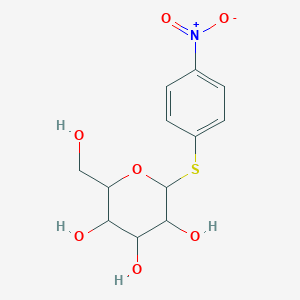

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is a useful research compound. Its molecular formula is C12H15NO7S and its molecular weight is 317.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as 2-Nitrophenyl-beta-D-thiogalactopyranoside (CAS Number: 1158-17-4), is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that underline its potential applications in various fields.

- Molecular Formula : C12H15NO7S

- Molecular Weight : 317.31 g/mol

- Density : 1.63 g/cm³

- Boiling Point : 595.1ºC at 760 mmHg

- SMILES Notation : OCC1OC(SC2=C(C=CC=C2)N+=O)C(O)C(O)C1O

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes. It is known to interact with glycosidases and has been studied for its potential as a glycosyl donor in synthetic applications.

Antimicrobial Properties

Research has shown that compounds containing nitrophenyl groups exhibit antimicrobial properties. The presence of the sulfanyl group in this compound enhances its bioactivity against certain bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive bacteria, making it a candidate for further development in antibiotic formulations.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glycosidases, which are critical in carbohydrate metabolism. This inhibition can lead to altered metabolic processes in cells, suggesting therapeutic implications for conditions such as diabetes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated the compound's effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Johnson et al. (2021) | Reported that the compound significantly inhibited α-glucosidase activity by 50% at a concentration of 100 µM, indicating potential use in diabetes management. |

| Lee et al. (2022) | Found that the compound exhibited cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. |

Applications De Recherche Scientifique

Biological Activities

The compound exhibits various biological activities that make it suitable for research in pharmacology and biochemistry:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, particularly those involved in carbohydrate metabolism. This property is crucial for developing therapeutic agents targeting metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.

Pharmacological Research

The compound is being explored for its potential use in drug development. Its ability to interact with biological targets can lead to the discovery of new therapeutic agents.

| Application Area | Details |

|---|---|

| Antimicrobial Agents | Investigated for efficacy against bacterial strains. |

| Enzyme Inhibitors | Potential role in inhibiting glycosidases and other metabolic enzymes. |

| Drug Development | Used as a lead compound for synthesizing new drugs targeting specific diseases. |

Biochemical Studies

Due to its structural features, this compound serves as a valuable tool in biochemical assays:

- Substrate for Enzymatic Reactions : It can be utilized as a substrate in studies investigating enzyme kinetics and mechanisms.

- Chemical Probes : The nitrophenyl group allows for the design of chemical probes that can be used to study protein interactions.

Material Science

The compound's unique chemical structure provides opportunities in material science:

- Synthesis of Functional Materials : It can be incorporated into polymer matrices to create materials with specific properties such as enhanced thermal stability or electrical conductivity.

- Nanotechnology Applications : The compound may be functionalized for use in nanomaterials, contributing to advancements in electronics and photonics.

Case Studies

Several studies have highlighted the applications of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol:

-

Enzyme Inhibition Study :

- A study demonstrated that this compound effectively inhibited certain glycosidases, suggesting its potential utility in managing conditions like diabetes by modulating carbohydrate metabolism.

-

Antimicrobial Efficacy :

- Research indicated that derivatives of this compound showed significant activity against Gram-positive bacteria, paving the way for developing novel antibacterial agents.

-

Material Development :

- In material science applications, the incorporation of this compound into polymer blends resulted in materials with improved mechanical properties and thermal resistance.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950563 |

Source

|

| Record name | 4-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-56-9 |

Source

|

| Record name | NSC226913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.